molecular formula C13H9F5N2O B1437207 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone CAS No. 511243-93-9

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone

Cat. No.: B1437207
CAS No.: 511243-93-9
M. Wt: 304.21 g/mol
InChI Key: DNBVNYFYFWBFRW-UHFFFAOYSA-N
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Description

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone is a fascinating chemical compound with a complex molecular structure.

Preparation Methods

The synthesis of 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 3-(1,1,2,2,2-pentafluoroethyl)-5-phenylpyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles under appropriate conditions.

Scientific Research Applications

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study molecular interactions and reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research.

Comparison with Similar Compounds

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone can be compared with similar compounds such as:

  • 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
  • 1-[3-methyl-5-(1,1,2,2,2-pentafluoroethyl)-2H-pyrazol-4-yl]ethanone
  • 2,2,3,3,3-Pentafluoro-1-propanol

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical and biological properties .

Properties

CAS No.

511243-93-9

Molecular Formula

C13H9F5N2O

Molecular Weight

304.21 g/mol

IUPAC Name

1-[3-(1,1,2,2,2-pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone

InChI

InChI=1S/C13H9F5N2O/c1-8(21)20-10(9-5-3-2-4-6-9)7-11(19-20)12(14,15)13(16,17)18/h2-7H,1H3

InChI Key

DNBVNYFYFWBFRW-UHFFFAOYSA-N

SMILES

CC(=O)N1C(=CC(=N1)C(C(F)(F)F)(F)F)C2=CC=CC=C2

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(C(F)(F)F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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